

In-Depth Technical Guide to the Synthesis and Characterization of Fluoroimide

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Compound of Interest

Compound Name: Fluoroimide

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This technical guide provides a comprehensive overview of the synthesis and characterization of **Fluoroimide**, a chlorinated and fluorinated maleimide derivative. The document details the synthetic protocol, physical and spectroscopic properties, and analytical methodologies essential for the preparation and verification of this compound.

Introduction

Fluoroimide, with the IUPAC name 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, is a compound belonging to the class of N-substituted maleimides. Its structure is characterized by a central pyrrole-2,5-dione ring, substituted with two chlorine atoms at the 3 and 4 positions and a 4-fluorophenyl group attached to the nitrogen atom. While historically investigated for its fungicidal properties, the unique chemical architecture of **Fluoroimide**, incorporating both chloro and fluoro moieties, makes it a subject of interest for further research in medicinal chemistry and materials science. This guide serves as a technical resource for researchers engaged in the synthesis, modification, and analysis of **Fluoroimide** and related compounds.

Synthesis of Fluoroimide

The primary synthetic route to **Fluoroimide** involves the condensation reaction between 2,3-dichloromaleic anhydride and 4-fluoroaniline. This reaction proceeds via the formation of an intermediate maleamic acid, which subsequently undergoes dehydrative cyclization to yield the target imide.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-aryldichloromaleimides.[1]

Materials:

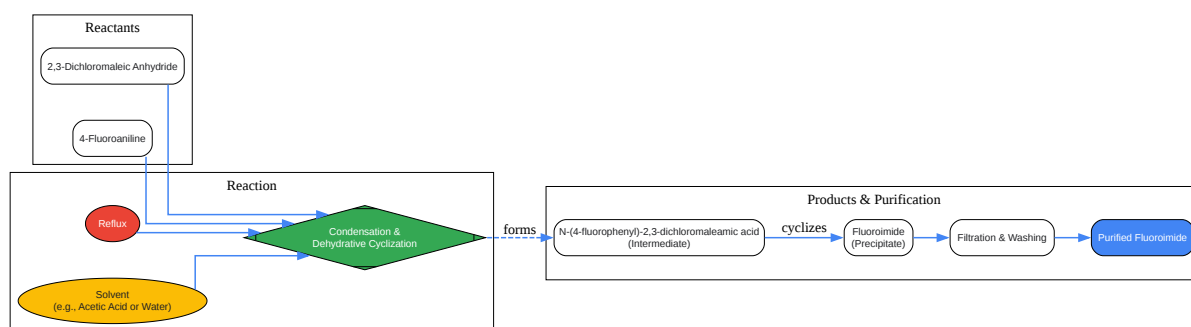
- 2,3-Dichloromaleic anhydride
- 4-Fluoroaniline
- Glacial Acetic Acid (or an aqueous medium)
- Standard laboratory glassware and equipment (reflux condenser, heating mantle, filtration apparatus)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloromaleic anhydride in a suitable solvent, such as glacial acetic acid or water.
- Add an equimolar amount of 4-fluoroaniline to the solution.
- Heat the reaction mixture to reflux (approximately 100-120 °C for aqueous or acetic acid-based systems) and maintain this temperature for a period of 2 to 15 hours, depending on the solvent and desired reaction completion.[1]
- Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- The crystalline product, **Fluoroimide**, will precipitate out of the solution.
- Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid and unreacted starting materials.
- Dry the purified product under vacuum to obtain N-(4-fluorophenyl)-2,3-dichloromaleimide.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 90%.^[1]

Synthesis Workflow



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Caption: Synthetic pathway for **Fluoroimide**.

Characterization of Fluoroimide

A thorough characterization of the synthesized **Fluoroimide** is crucial to confirm its identity, purity, and structural integrity. The following section outlines the expected physical properties and the analytical techniques employed for its characterization.

Physical Properties

The table below summarizes the key physical properties of **Fluoroimide**.

Property	Value
Molecular Formula	C ₁₀ H ₄ Cl ₂ FNO ₂
Molecular Weight	260.05 g/mol
Appearance	Pale yellow crystalline solid
Melting Point	238-242 °C
Solubility	Sparingly soluble in DMSO and slightly soluble in Methanol.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of **Fluoroimide**. The expected data from various spectroscopic techniques are detailed below.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule, as well as the environment of the fluorine atom.

- ¹H-NMR:** The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons on the 4-fluorophenyl ring. Due to the symmetry of the p-substituted ring, two sets of signals, likely appearing as multiplets or doublets of doublets, are anticipated in the aromatic region (typically δ 7.0-7.5 ppm).
- ¹³C-NMR:** The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key expected signals include those for the carbonyl carbons (C=O) of the imide ring (typically in the range of δ 160-170 ppm), the chlorinated carbons of the pyrrole ring (C-Cl), and the carbons of the 4-fluorophenyl ring. The carbon directly attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).
- ¹⁹F-NMR:** The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift will be indicative of its aromatic environment.

3.2.2. Infrared (IR) Spectroscopy

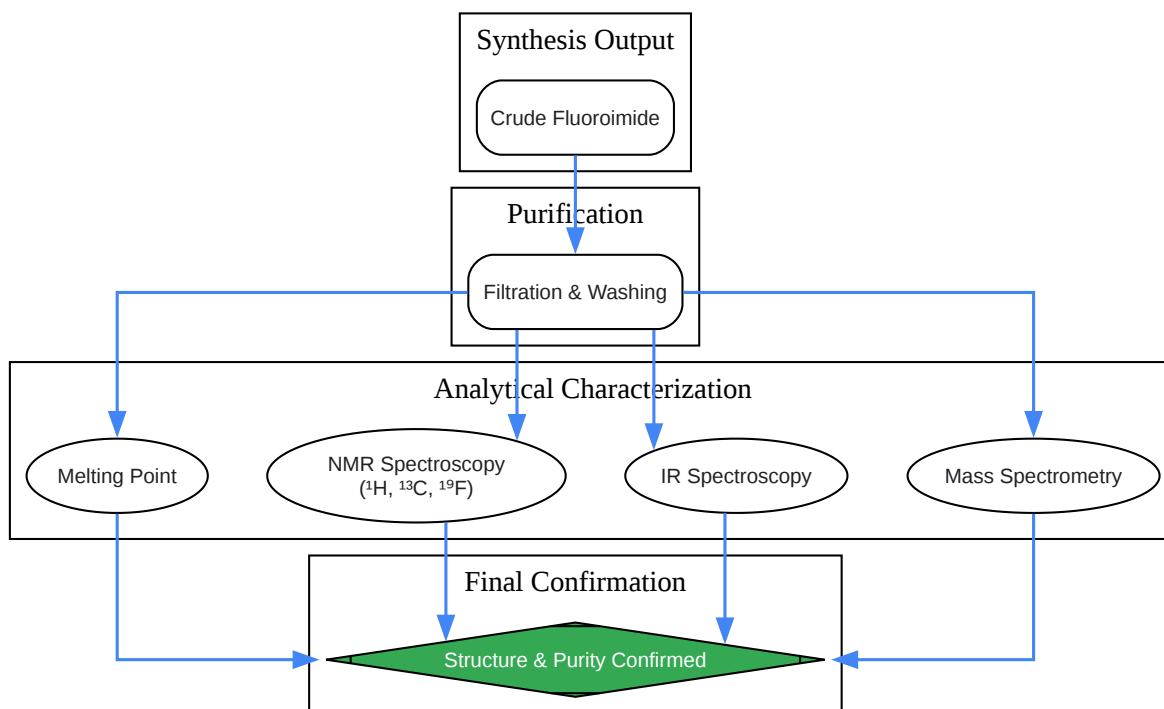
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for **Fluoroimide** are summarized in the table below.

Wavenumber (cm ⁻¹)	Functional Group
~1700-1750	C=O stretch (imide carbonyls)
~1600, ~1500	C=C stretch (aromatic ring)
~1200-1250	C-F stretch
~700-850	C-Cl stretch

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **Fluoroimide**, the molecular ion peak (M^+) is expected at m/z corresponding to its molecular weight (260.05 g/mol). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Characterization Workflow



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References

- 1. US4010182A - Method for producing N-(4-fluorophenyl)-2,3,-dichloromaleimide - Google Patents [patents.google.com]
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